molecular formula C11H8F3N3O3 B603788 5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1020253-42-2

5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B603788
CAS RN: 1020253-42-2
M. Wt: 287.19g/mol
InChI Key: GUXUNEYEOOFQBX-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted at the 1-position with a methyl group and at the 4-position with a carboxylic acid group. The triazole ring is also substituted at the 5-position with a phenyl ring, which in turn is substituted at the 4-position with a trifluoromethoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the phenyl ring, and the trifluoromethoxy group. The electron-withdrawing nature of the trifluoromethoxy group would likely influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group could participate in acid-base reactions, and the trifluoromethoxy group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the carboxylic acid group could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Electrochromic Devices

The trifluoromethoxy group is used in the synthesis of polymers for electrochromic devices . These devices change their color when exposed to electric fields. The trifluoromethoxy unit decreases the HOMO and LUMO energy levels of polydithienylpyrroles, which are used in these devices . This results in the display of various colors from reduced to oxidized states .

Synthesis of Biologically Active Compounds

This compound is used as a precursor in the synthesis of biologically active compounds . These include multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .

Pharmaceutical Research

The trifluoromethoxy group is becoming increasingly important in pharmaceutical research . It confers increased stability and lipophilicity to compounds, in addition to its high electronegativity . This makes it a valuable substituent in the development of new drugs .

Agrochemical Research

Similarly, the trifluoromethoxy group is also gaining importance in agrochemical research . It is used in the synthesis of pesticides, with the trifluoromethoxy group providing increased stability and lipophilicity .

Organic Synthesis

The trifluoromethoxy group is used in organic synthesis, particularly in the creation of fluorinated compounds . These compounds are of interest due to the unique properties conferred by the fluorine atom .

Energy Storage Devices

The trifluoromethoxy group is used in the development of materials for energy storage devices . These devices, such as batteries and capacitors, benefit from the stability and high electronegativity of the trifluoromethoxy group .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with it .

Future Directions

The study of this compound could be of interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

5-methyl-1-[4-(trifluoromethoxy)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O3/c1-6-9(10(18)19)15-16-17(6)7-2-4-8(5-3-7)20-11(12,13)14/h2-5H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXUNEYEOOFQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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